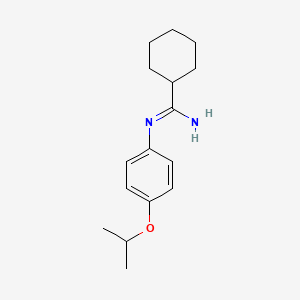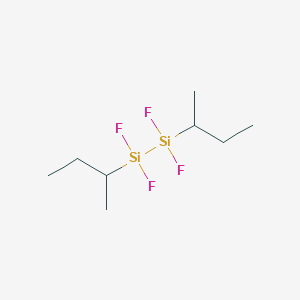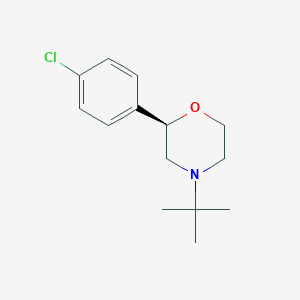
8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol: is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, featuring an isoindoline moiety fused with an octenol chain, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol typically involves the following steps:
Formation of Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine hydrate in the presence of a catalyst such as palladium on carbon.
Alkylation: The isoindoline moiety is then alkylated with an appropriate alkyl halide to introduce the octenol chain. This step usually requires a strong base like sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the desired position on the octenol chain. This can be achieved through hydroboration-oxidation using borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol can undergo oxidation to form a ketone. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoindoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
- O-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol is unique due to its specific structural features, such as the presence of both an isoindoline moiety and an octenol chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917883-01-3 |
|---|---|
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
8-(1,3-dihydroisoindol-2-yl)-4-methyloct-3-en-2-ol |
InChI |
InChI=1S/C17H25NO/c1-14(11-15(2)19)7-5-6-10-18-12-16-8-3-4-9-17(16)13-18/h3-4,8-9,11,15,19H,5-7,10,12-13H2,1-2H3 |
Clé InChI |
OVTVQJNBPLWVCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)CCCCN1CC2=CC=CC=C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


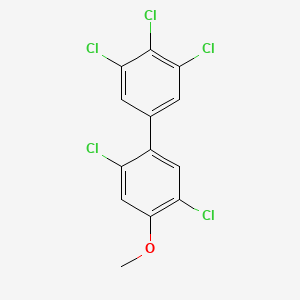

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

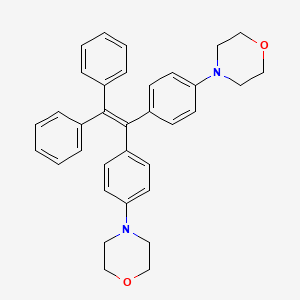
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
